

A Technical Guide to Non-Stoichiometry in Nickel(II) Oxide and Its Ramifications

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Compound Name: Nickel(II) oxide

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This in-depth technical guide explores the principles of non-stoichiometry in **Nickel(II) oxide** (NiO), a phenomenon pivotal to its diverse applications. Stoichiometric NiO is an insulator, but the introduction of defects transforms it into a p-type semiconductor, unlocking a range of functionalities. This guide details the nature of these defects, their impact on the material's properties, and the experimental methodologies for their synthesis and characterization.

The Genesis of Non-Stoichiometry in NiO: Nickel Vacancies

Non-stoichiometry in **Nickel(II) oxide** primarily arises from the presence of nickel vacancies ($V''Ni$) within its crystal lattice. This leads to a general chemical formula of $Ni_{1-x}O$, where 'x' represents the fraction of missing nickel atoms. To maintain overall charge neutrality in the crystal, for every Ni^{2+} vacancy created, two adjacent Ni^{2+} ions are oxidized to Ni^{3+} ions. These Ni^{3+} ions act as "holes" and are responsible for the characteristic p-type semiconducting behavior of non-stoichiometric NiO.^{[1][2]} The concentration of these nickel vacancies, and consequently the degree of non-stoichiometry, can be controlled by synthesis conditions such as temperature and the partial pressure of oxygen.

The formation of these defects can be represented by the following equation using Kröger-Vink notation:



Where:

- $\text{O}_2(\text{g})$ is oxygen gas.
- OO_x is an oxygen ion on a normal lattice site.
- $\text{V}''\text{Ni}$ is a doubly ionized nickel vacancy.
- $\text{h}\bullet$ represents a hole (a Ni^{3+} ion in the lattice of Ni^{2+} ions).

The Ripple Effect: How Non-Stoichiometry Shapes NiO Properties

The introduction of nickel vacancies and the subsequent creation of Ni^{3+} ions have a profound impact on the electronic, optical, and electrical properties of NiO.

Electronic and Optical Properties

The presence of defects introduces new energy levels within the bandgap of NiO. Nickel vacancies create acceptor levels near the valence band, facilitating the p-type conductivity. Computational studies have shown that the bandgap of NiO can be influenced by the concentration of native defects. An increase in oxygen-rich conditions (and thus nickel vacancies) can lead to a slight increase in the bandgap. Conversely, nickel-rich conditions may lead to a slight decrease.^[3]

Electrical Properties

Stoichiometric NiO is a Mott insulator with very high resistivity. However, with the introduction of nickel vacancies, the material becomes a p-type semiconductor. The electrical conductivity is directly proportional to the concentration of charge carriers (holes, i.e., Ni^{3+} ions). Therefore, by controlling the degree of non-stoichiometry, the electrical conductivity of NiO can be tuned over several orders of magnitude. The mobility of these charge carriers, however, can be influenced by scattering from the defects themselves.

Quantifying Non-Stoichiometry: Data at a Glance

The following tables summarize the quantitative effects of non-stoichiometry on the properties of NiO, based on available experimental and computational data.

Defect Type	Defect Concentration (%)	Bandgap (eV)	Reference
Stoichiometric	0	3.80	[3]
Ni-rich (O-deficient)	3	3.83	[3]
Ni-rich (O-deficient)	12	3.85	[3]
Ni-rich (O-deficient)	18	3.86	[3]
Ni-rich (O-deficient)	25	3.86	[3]
O-rich (Ni-deficient)	3	3.85	[3]
O-rich (Ni-deficient)	12	3.90	[3]
O-rich (Ni-deficient)	18	3.95	[3]
O-rich (Ni-deficient)	25	4.00	[3]

Table 1: Effect of Native Defects on the Bandgap of NiO (Computational Study)

Sintering Temperature (°C)	Excess Oxygen (%) from Iodometric Titration	Excess Oxygen (%) from TGA
400	1.25	1.22
500	0.98	0.95
600	0.65	0.63
700	0.12	0.11
900	~0	~0
1100	~0	~0

Table 2: Excess Oxygen Content in Non-Stoichiometric NiO Prepared by Thermal Decomposition[2]

Li Doping Concentration (at%)	Resistivity ($\Omega\cdot\text{cm}$)	Carrier Mobility (cm^2/Vs)	Carrier Concentration (cm^{-3})
2	0.44	11.96	1.2×10^{18}
4	0.21	4.85	6.1×10^{18}
6	0.13	2.78	1.7×10^{19}
8	0.09	1.89	3.7×10^{19}
10	0.07	1.25	7.1×10^{19}

Table 3: Electrical Properties of Li-doped NiO Thin Films (as a proxy for increased hole concentration due to defects)[4]

Experimental Corner: Protocols for Synthesis and Characterization

This section provides detailed methodologies for key experiments related to the study of non-stoichiometric NiO.

Synthesis Protocols

This method allows for the synthesis of NiO nanoparticles with controlled size and properties.

- **Preparation of Precursor Solution:** Dissolve a nickel salt (e.g., Nickel(II) chloride hexahydrate, $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) in deionized water to form a solution of a specific molarity (e.g., 0.1 M).
- **Precipitation:** While stirring the nickel salt solution, slowly add a precipitating agent, such as sodium hydroxide (NaOH) solution, dropwise until a pale green precipitate of nickel hydroxide ($\text{Ni}(\text{OH})_2$) is formed.
- **Washing and Drying:** Centrifuge the precipitate and wash it several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts. Dry the washed precipitate in an oven at a low temperature (e.g., 80°C) for several hours.

- **Calcination:** Calcine the dried $\text{Ni}(\text{OH})_2$ powder in a furnace at a specific temperature (e.g., 400-600°C) for a set duration (e.g., 2-4 hours). The thermal decomposition of $\text{Ni}(\text{OH})_2$ yields NiO nanoparticles. The calcination temperature significantly influences the degree of non-stoichiometry.

A straightforward method for producing non-stoichiometric NiO powders.

- **Precursor Selection:** Choose a suitable nickel salt precursor, such as nickel nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$).
- **Decomposition:** Place the precursor in a crucible and heat it in a furnace to a specific temperature (e.g., 400-1100°C) in an air or oxygen atmosphere for a defined period (e.g., 2-4 hours).[2] The precursor will decompose, leaving behind NiO powder. The sintering temperature is a critical parameter for controlling the level of non-stoichiometry.[2]

This technique is used to deposit thin films of non-stoichiometric NiO onto a substrate.

- **Substrate Preparation:** Clean the desired substrate (e.g., silicon wafer, glass) thoroughly.
- **Sputtering Chamber Setup:** Place a high-purity nickel target in the sputtering system. Evacuate the chamber to a high vacuum.
- **Gas Introduction:** Introduce a mixture of argon (Ar) and oxygen (O_2) into the chamber. The O_2/Ar flow ratio is a crucial parameter for controlling the stoichiometry of the deposited film.
- **Deposition:** Apply a radio-frequency (RF) or direct current (DC) power to the nickel target to create a plasma. The nickel atoms are sputtered from the target and react with the oxygen in the plasma to deposit a non-stoichiometric NiO thin film on the substrate. The substrate temperature can also be controlled to influence the film properties.

Characterization Protocols

This chemical titration method is used to determine the concentration of Ni^{3+} ions, and thus the degree of non-stoichiometry.[2]

- **Sample Dissolution:** Dissolve a known weight of the non-stoichiometric NiO sample in a solution of hydrochloric acid (HCl) containing an excess of potassium iodide (KI). The Ni^{3+}

ions in the sample will oxidize the I^- ions to iodine (I_2). $Ni^{3+} + I^- \rightarrow Ni^{2+} + \frac{1}{2}I_2$

- Titration: Titrate the liberated iodine with a standardized sodium thiosulfate ($Na_2S_2O_3$) solution using a starch indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears. $I_2 + 2S_2O_3^{2-} \rightarrow 2I^- + S_4O_6^{2-}$
- Calculation: From the volume and concentration of the $Na_2S_2O_3$ solution used, the amount of liberated iodine can be calculated, which in turn gives the amount of Ni^{3+} in the original sample.

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms in NiO.

- Sample Preparation: Mount the NiO sample on a sample holder and place it in the ultra-high vacuum chamber of the XPS instrument.
- Data Acquisition: Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al $K\alpha$). The emitted photoelectrons are collected and their kinetic energies are measured by an electron energy analyzer.
- Spectral Analysis:
 - Survey Scan: Acquire a wide energy range spectrum to identify all the elements present on the surface.
 - High-Resolution Scans: Acquire detailed spectra for the Ni 2p and O 1s core levels.
 - Peak Fitting: Deconvolute the high-resolution Ni 2p spectrum to identify the contributions from Ni^{2+} and Ni^{3+} states. The Ni $2p_{3/2}$ peak for Ni^{2+} in NiO is typically observed around 853.7 eV, while the presence of Ni^{3+} gives rise to a shoulder or a separate peak at a higher binding energy (around 855-856 eV).^[5]
 - Quantification: Calculate the relative atomic concentrations of Ni^{2+} and Ni^{3+} from the areas of the fitted peaks.

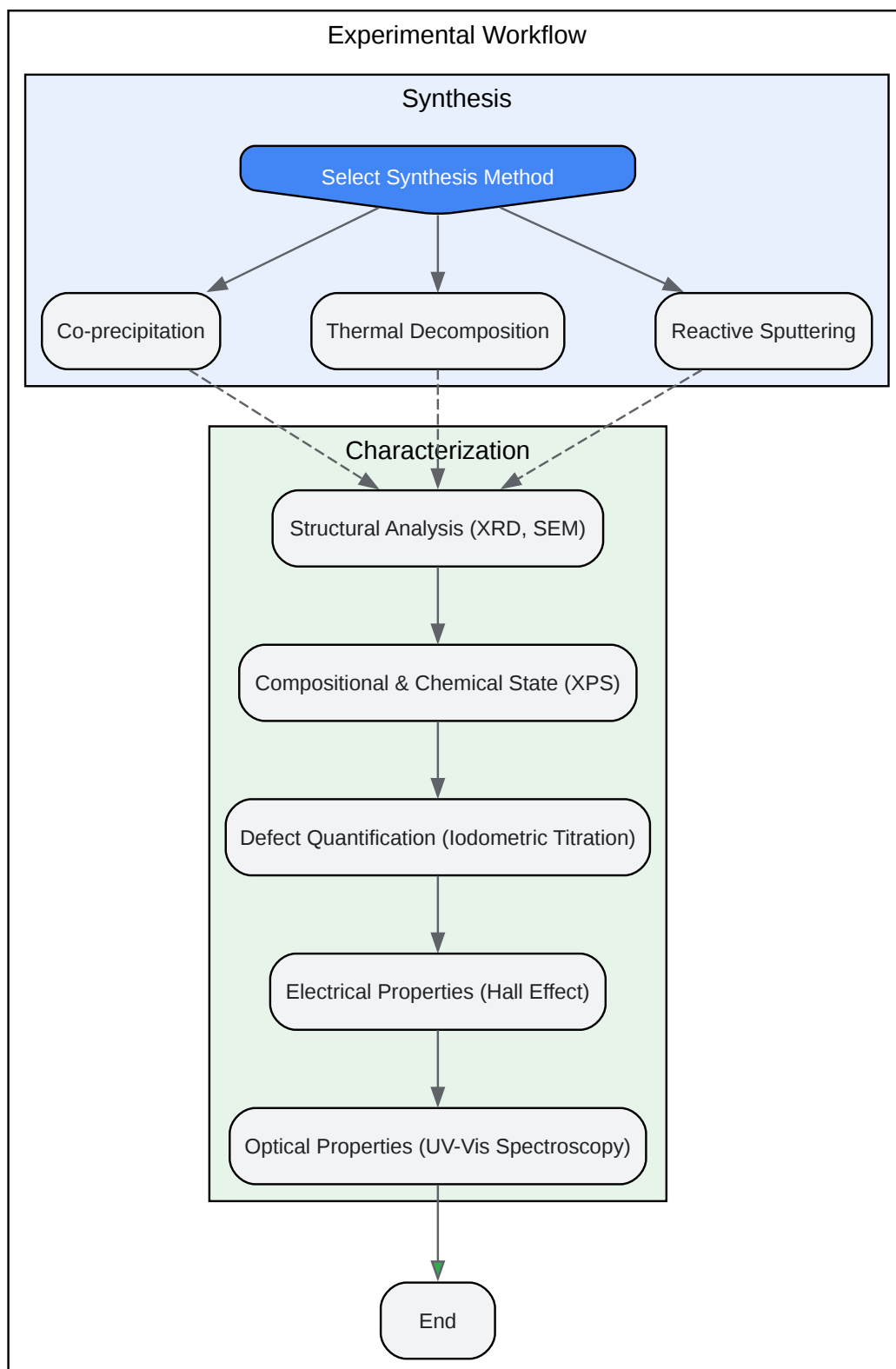
This technique is used to determine the carrier type (p-type or n-type), carrier concentration, and mobility of charge carriers in the non-stoichiometric NiO films.

- **Sample Preparation:** Prepare a thin film of NiO with a defined geometry (e.g., a square or a Hall bar). Make four electrical contacts at the corners of the square or on the arms of the Hall bar.
- **Measurement Setup:**
 - Place the sample in a magnetic field that is perpendicular to the film surface.
 - Pass a constant current (I) through two opposite contacts.
 - Measure the Hall voltage (V_H) across the other two contacts.
- **Data Analysis:**
 - **Hall Coefficient (R_H):** Calculate the Hall coefficient using the formula: $R_H = (V_H * t) / (I * B)$, where 't' is the film thickness and 'B' is the magnetic field strength.
 - **Carrier Type:** The sign of the Hall voltage determines the carrier type. For p-type semiconductors like non-stoichiometric NiO, V_H and R_H will be positive.
 - **Carrier Concentration (p):** Calculate the hole concentration using: $p = 1 / (q * R_H)$, where 'q' is the elementary charge.
 - **Mobility (μ):** Measure the resistivity (ρ) of the film using a four-point probe method. Calculate the Hall mobility using: $\mu = R_H / \rho$.

Visualizing the Concepts: Diagrams and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and experimental workflows discussed in this guide.

Caption: Formation of a nickel vacancy and holes in the NiO lattice.



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Caption: A typical experimental workflow for non-stoichiometric NiO.

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